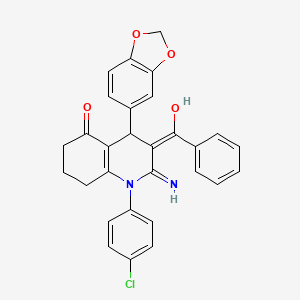![molecular formula C20H13NO2 B3721444 2-[(1-naphthylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3721444.png)
2-[(1-naphthylamino)methylene]-1H-indene-1,3(2H)-dione
Descripción general
Descripción
2-[(1-naphthylamino)methylene]-1H-indene-1,3(2H)-dione, also known as Naphthoquinoneimine or NQI, is a chemical compound that has been extensively studied for its potential applications in various fields of science. NQI is a yellow powder that is soluble in organic solvents and has a melting point of 230-235°C.
Mecanismo De Acción
The mechanism of action of NQI is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis. NQI has been shown to induce apoptosis in various cancer cell lines by activating caspases and increasing the expression of pro-apoptotic proteins. NQI has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
NQI has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of gene expression. NQI has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NQI in lab experiments include its low cost, ease of synthesis, and broad range of applications. However, NQI has some limitations, including its low solubility in water, which can limit its use in biological systems, and its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are many future directions for research on NQI. One area of research could focus on the development of new synthetic methods for NQI that improve its yield and purity. Another area of research could focus on the development of new applications for NQI, such as its use as a photosensitizer in photodynamic therapy. Additionally, research could focus on the development of new formulations of NQI that improve its solubility and bioavailability.
Aplicaciones Científicas De Investigación
NQI has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, NQI has been shown to have anti-tumor, anti-inflammatory, and anti-microbial properties. In material science, NQI has been used as a dye for textiles, plastics, and paper. In analytical chemistry, NQI has been used as a reagent for the detection of various metal ions.
Propiedades
IUPAC Name |
3-hydroxy-2-(naphthalen-1-yliminomethyl)inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2/c22-19-15-9-3-4-10-16(15)20(23)17(19)12-21-18-11-5-7-13-6-1-2-8-14(13)18/h1-12,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTYAGVPQYXSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-1-naphthamide](/img/structure/B3721367.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3721379.png)

![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3721389.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-bromobenzoate](/img/structure/B3721397.png)
![6-amino-2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone](/img/structure/B3721404.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3721405.png)
![2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3721409.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(propylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3721416.png)
![2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721427.png)
![2-{[(2-methoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3721450.png)
![5,5-dimethyl-2-{[(4-methylcyclohexyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3721451.png)
![2-[(1H-indazol-6-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3721457.png)